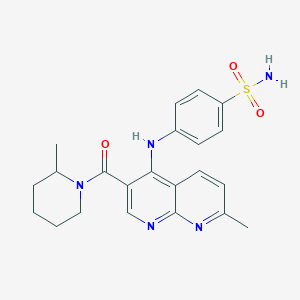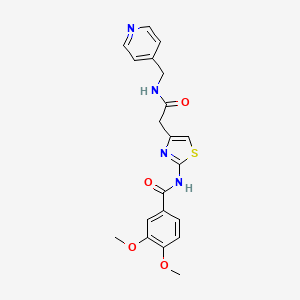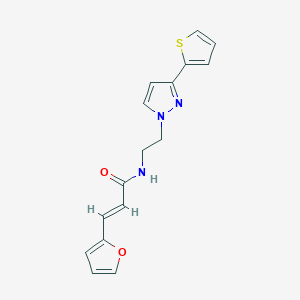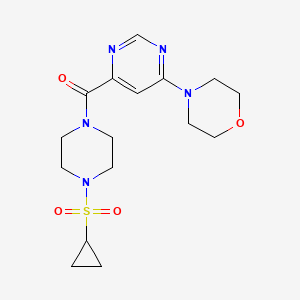![molecular formula C11H14ClN3 B2567671 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride CAS No. 828914-68-7](/img/no-structure.png)
2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride, or 2PHPT, is an organic compound with a wide variety of applications in scientific research. It is a member of the triazole family, and is found in many organic and inorganic compounds. 2PHPT is a colorless, crystalline solid with a melting point of 165.6°C and a boiling point of 233°C. Its chemical formula is C7H10ClN3, and it has a molecular weight of 181.6 g/mol. 2PHPT is a versatile compound that can be synthesized in a variety of ways, and is used in a wide range of scientific research applications.
Scientific Research Applications
Synthesis and Reactivity
The molecule, part of a broader family of triazolium compounds, showcases its utility in the synthesis and characterization of new chemical entities. For instance, triazolium species have been generated and trapped in cycloadditions, leading to new routes to substituted pyrrolo[1,2-c][1,2,3]triazoles, demonstrating their potential as intermediates in the synthesis of complex heterocyclic structures (Butler et al., 1996). Additionally, triazole derivatives have been identified to exhibit antimicrobial activity and surface-active properties, hinting at their potential applications in medical and industrial fields (El-Sayed, 2006).
Structural Insights
The crystallographic study of related triazole compounds has provided insight into their molecular structure and potential interactions in biological systems. For instance, compounds with the triazole core have been analyzed for their structural orientation and intermolecular hydrogen bonding, which are critical factors in designing molecules with desired biological activities (Arfan et al., 2008).
Catalytic and Biological Activities
Triazole derivatives have been studied for their catalytic activities, including oxidation reactions and transfer hydrogenation, highlighting their potential as catalysts in organic synthesis. The study of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, for example, reveals the influence of triazole derivatives on luminescence properties, which could be leveraged in the development of new materials and sensors (Uppal et al., 2011).
Antimicrobial Properties
Synthesis and characterization of triazole-2-one derivatives have shown antimicrobial properties, suggesting their potential application in developing new antimicrobial agents. This aligns with the broader search for novel compounds that can address the growing concern of antibiotic resistance (Neelgundmath & Kotresh, 2012).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride involves the reaction of 2-phenyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline with sodium azide and hydrazine hydrate, followed by quaternization with methyl iodide and chlorination with thionyl chloride.", "Starting Materials": [ "2-phenyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline", "sodium azide", "hydrazine hydrate", "methyl iodide", "thionyl chloride" ], "Reaction": [ "Step 1: 2-phenyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline is reacted with sodium azide and hydrazine hydrate in a solvent such as ethanol to form 2-phenyl-1,2,3,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazole.", "Step 2: The resulting pyrrolo[2,1-c][1,2,4]triazole is quaternized with methyl iodide in a solvent such as acetonitrile to form 2-phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium iodide.", "Step 3: The iodide salt is then treated with thionyl chloride in a solvent such as dichloromethane to form the desired product, 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride." ] } | |
| 828914-68-7 | |
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.7 |
IUPAC Name |
2-phenyl-3,5,6,7-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;/h1-3,5-6H,4,7-9H2;1H |
InChI Key |
FRPZAASMSPGXLF-UHFFFAOYSA-N |
SMILES |
C1CC2=[N+](C1)CN(N2)C3=CC=CC=C3.[Cl-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2567588.png)
![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)

![6-Acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)

![(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567598.png)

![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)
![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)


![1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2567609.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567610.png)

